molecular formula C12H17NO B1395502 3-(3-Phenylpropoxy)azetidine CAS No. 1219982-09-8

3-(3-Phenylpropoxy)azetidine

Cat. No.: B1395502
CAS No.: 1219982-09-8
M. Wt: 191.27 g/mol
InChI Key: OYMDGHCTSJACIM-UHFFFAOYSA-N
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Description

Historical Context and Significance of Four-Membered Nitrogen Heterocycles

The study of heterocyclic chemistry, which encompasses compounds with atoms of at least two different elements in their ring structures, began in the 1800s, evolving alongside the broader field of organic chemistry. wikipedia.orgijnrd.org Nitrogen-containing heterocycles are particularly significant, with over half of all known organic compounds being heterocyclic and 59% of FDA-approved drugs in the US containing a nitrogen heterocycle. wikipedia.orgijnrd.org

Four-membered nitrogen heterocycles, like azetidines, are geometrically strained due to their small ring size, which makes them readily susceptible to ring-opening reactions. ijnrd.org Despite the challenges associated with their synthesis due to this inherent strain, they are important building blocks in the formation of various organic molecules. acs.orgpageplace.de The azetidine (B1206935) scaffold is found in numerous natural products and synthetic compounds with distinct physiological functions. researchgate.net A notable example is the β-lactam (2-azetidinone) ring, a core component of penicillin and cephalosporin (B10832234) antibiotics. researchgate.net

Structural Features and Unique Reactivity of Azetidines in Organic Synthesis

The defining feature of azetidines is their strained four-membered ring. The ring-strain energy of azetidine is approximately 25.4 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (27.7 kcal/mol), but significantly higher than that of the five-membered pyrrolidine (B122466) (5.4 kcal/mol). researchgate.netrsc.org This ring strain is a primary driver of their reactivity. rsc.orgrsc.org

While the strain makes them reactive, azetidines are notably more stable than their three-membered counterparts, aziridines, allowing for easier handling while still possessing unique reactivity that can be initiated under appropriate conditions. rsc.orgrsc.org This reactivity allows for functionalization through the cleavage of the σ-N–C bond. rsc.org

The conformational rigidity imposed by the ring structure is another key feature. enamine.net This rigidity can lead to a higher affinity for biological targets by reducing the entropic penalty of binding. enamine.net The presence of the nitrogen atom also imparts polarity to the molecule. rsc.org

Recent advances in the synthesis of azetidines include methods such as ring contraction, cycloaddition reactions, C–H activation, and coupling with Grignard reagents. rsc.org For instance, visible light has been used to promote aza-Paterno-Büchi reactions to synthesize azetidines. rsc.org

Positioning of 3-(3-Phenylpropoxy)azetidine within the Scope of Azetidine Research

This compound is a specific derivative of the azetidine scaffold. Its structure consists of an azetidine ring substituted at the 3-position with a 3-phenylpropoxy group. This particular compound and its analogs are of interest in medicinal chemistry research. For example, related structures have been investigated for their potential as S1P receptor agonists. epo.orggoogle.com The synthesis of similar 3,3-disubstituted azetidine ethers has been reported, highlighting methods that avoid harsh basic conditions. researchgate.net The hydrochloride salt of this compound is also commercially available for research purposes. enaminestore.com The exploration of such derivatives contributes to the broader understanding of how substitutions on the azetidine ring influence the molecule's properties and potential applications.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C12H17NO
Monoisotopic Mass 191.13101 Da
Predicted XlogP 1.8
InChI Key OYMDGHCTSJACIM-UHFFFAOYSA-N
CAS Number 1219982-09-8

Data sourced from PubChem. epa.govuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylpropoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMDGHCTSJACIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308863
Record name 3-(3-Phenylpropoxy)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-09-8
Record name 3-(3-Phenylpropoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Phenylpropoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis of 3 3 Phenylpropoxy Azetidine

Strategic Disconnections for the Azetidine (B1206935) Core and Substituent

A retrosynthetic analysis of 3-(3-Phenylpropoxy)azetidine begins by identifying the key bonds that can be disconnected to simplify the target molecule into more readily available starting materials. The two primary strategic disconnections are the C-O ether linkage and the C-N bonds within the azetidine ring.

The most logical initial disconnection is the ether bond of the 3-phenylpropoxy group. This simplifies the target molecule to a core 3-hydroxyazetidine synthon and a 3-phenylpropanol derivative. This approach is advantageous as 3-hydroxyazetidine is a known and accessible intermediate.

A subsequent disconnection strategy targets the formation of the azetidine ring itself. The most common approach for constructing the azetidine ring involves intramolecular cyclization. acs.org This leads to disconnection of one of the C-N bonds, revealing a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the gamma position.

Disconnection Approach Key Bonds Disconnected Resulting Synthons
Ether DisconnectionC-O (ether)3-Hydroxyazetidine, 3-Phenylpropanol
Azetidine Ring DisconnectionC-Nγ-Amino alcohol with a leaving group

Precursor Identification for Azetidine Ring Formation

Following the strategic disconnections, the identification of suitable precursor molecules is crucial. The formation of the azetidine ring is often the most challenging step in the synthesis. Several methods have been developed for the synthesis of the azetidine core. clockss.org

One of the most common methods for forming the azetidine ring is through the intramolecular cyclization of a γ-haloamine or a protected γ-amino alcohol. acs.org For instance, a precursor such as 1-amino-3-halo-2-propanol or a related derivative can undergo intramolecular nucleophilic substitution to form the 3-hydroxyazetidine ring. The synthesis of N-benzyl-3-hydroxyazetidine has been achieved through an industry-oriented ring-closure reaction. nih.gov

Another viable route to the azetidine core is the reduction of a corresponding β-lactam (azetidin-2-one). wikipedia.org β-Lactams are readily accessible through various synthetic methods, including [2+2] cycloadditions. acs.org Reduction of the amide carbonyl group, often with reagents like lithium aluminum hydride, yields the saturated azetidine ring. wikipedia.org

The synthesis of azetidines from 3-amino-1-propanol derivatives is also a well-established method. wikipedia.org This typically involves the activation of the primary alcohol as a leaving group, followed by intramolecular cyclization by the amine.

Precursor Type Example Precursor Key Reaction Resulting Intermediate
γ-Haloamine1-(Dibenzylamino)-3-chloro-2-propanolIntramolecular CyclizationN,N-Dibenzyl-3-hydroxyazetidinium chloride
β-Lactam1-Substituted-azetidin-2-oneReduction (e.g., with LiAlH4)1-Substituted-azetidine
γ-Amino Alcohol3-Amino-1-propanolActivation of OH, CyclizationAzetidine
Epoxy Aminecis-3,4-Epoxy amineIntramolecular Aminolysis3-Hydroxyazetidine

Considerations for the Phenylpropoxy Moiety Introduction

Once the 3-hydroxyazetidine core is obtained, the introduction of the 3-phenylpropoxy substituent is the final key step. The most direct method for this transformation is a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of 3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a 3-phenylpropyl electrophile.

An alternative approach involves the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-azetidinols. researchgate.net This method can selectively activate the tertiary benzylic alcohol of a 3-aryl-3-hydroxyazetidine for reaction with an alcohol, offering a different strategy for forming the ether linkage. researchgate.net

Method Reactants Key Conditions Protecting Group Consideration
Williamson Ether SynthesisN-Protected 3-hydroxyazetidine, 3-Phenylpropyl halide (or tosylate)Base (e.g., NaH)Required (e.g., Boc, Bn)
Mitsunobu ReactionN-Protected 3-hydroxyazetidine, 3-PhenylpropanolDEAD, PPh3Required (e.g., Boc, Bn)
Brønsted Acid-Catalyzed AlkylationN-Protected 3-aryl-3-hydroxyazetidine, AlcoholBrønsted AcidRequired (e.g., Boc, Bn)

Following the etherification, the final step would be the deprotection of the azetidine nitrogen, if necessary, to yield the target compound, this compound.

Synthetic Methodologies for 3 3 Phenylpropoxy Azetidine and Analogous Azetidine Derivatives

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Construction

The formation of the azetidine ring is the foundational step in synthesizing derivatives like 3-(3-Phenylpropoxy)azetidine. Over the years, several reliable methods have been established, ranging from classical cyclization reactions to modern cycloaddition and rearrangement strategies. ub.bwmagtech.com.cn

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond to close the four-membered ring. magtech.com.cn This approach often starts with an acyclic precursor containing a nitrogen atom and a leaving group at the γ-position. The internal nucleophilic attack by the amine functionality displaces the leaving group to forge the heterocyclic ring. researchgate.netnih.gov

Common precursors for this strategy include γ-haloamines and γ-aminoalcohols. researchgate.net For instance, the cyclization of γ-aminoalcohols can be achieved by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by treatment with a base to induce ring closure. nih.gov Palladium-catalyzed intramolecular amination of C(sp³)–H bonds represents a more contemporary approach, allowing for the synthesis of functionalized azetidines under relatively mild conditions. rsc.orgorganic-chemistry.org Another modern variant involves the intramolecular aminolysis of epoxides, where a Lewis acid like Lanthanum(III) triflate can catalyze the regioselective ring-opening of a cis-3,4-epoxy amine to yield a substituted azetidine. nih.gov

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

Precursor Type Reaction Conditions Key Features
γ-Haloamines Base-mediated SN2 reaction Classical and widely used method. researchgate.net
γ-Aminoalcohols Activation of OH (e.g., as tosylate), then base Versatile for creating substituted azetidines. nih.gov
Homoallyl amines Iodocyclization Yields 2-(iodomethyl)azetidine derivatives. rsc.org
Acyclic amines with γ C-H bond Pd(II)-catalyzed C-H amination Advanced method with good functional group tolerance. rsc.org

Intermolecular Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

Intermolecular cycloadditions provide a direct and efficient pathway to the azetidine core by combining two unsaturated molecules or parts of the same molecule. ub.bwmdpi.com The most prominent example for azetidine synthesis is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction. researchgate.netnih.gov

In this reaction, an imine is photochemically excited to a reactive state, which then undergoes a cycloaddition with an alkene to form the azetidine ring. nih.gov Historically, this method faced limitations, but recent advancements have expanded its scope. researchgate.net For example, visible-light-mediated intermolecular aza Paternò-Büchi reactions have been developed using specific oximes, such as 2-isoxazoline-3-carboxylates, and an iridium photocatalyst. rsc.orgresearchgate.netspringernature.com This modern approach allows the reaction to proceed under mild conditions with a broad range of alkenes, providing access to highly functionalized azetidines. rsc.orgresearchgate.net

Table 2: Key Aspects of [2+2] Photocycloaddition for Azetidine Synthesis

Reaction Type Components Conditions Advantages
Aza Paternò-Büchi Imine + Alkene UV light irradiation Direct formation of the azetidine ring. nih.gov

Ring Expansion and Contraction Strategies

Alternative routes to the azetidine skeleton involve the rearrangement of other heterocyclic systems. Ring expansion of three-membered rings, particularly aziridines, is a recognized strategy. ub.bwmagtech.com.cn For example, rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones can produce 2-vinyl azetidines. acs.org

Conversely, ring contraction of five-membered heterocycles, such as pyrrolidines, can also yield azetidines. magtech.com.cnorganic-chemistry.org A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base like potassium carbonate, these precursors react with various nucleophiles (alcohols, phenols) to give α-carbonylated N-sulfonylazetidines. organic-chemistry.org These rearrangement methods provide unique pathways to azetidine derivatives that might be difficult to access through other means. ub.bw

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most common and convenient methods for accessing the azetidine scaffold. ub.bwresearchgate.netrsc.org The ready availability of β-lactams, stemming from their importance in antibiotics like penicillin, makes them attractive starting materials. ub.bw

Various reducing agents can be employed for this transformation. Diborane (B₂H₆) in tetrahydrofuran and alane (AlH₃) in ether are effective reagents that can reduce the amide carbonyl group of the β-lactam to a methylene (B1212753) group, affording the corresponding N-substituted azetidine in good yield. publish.csiro.aupublish.csiro.au These reductions are often rapid and preserve the stereochemistry of substituents on the ring. publish.csiro.au While diborane can sometimes lead to ring-opened by-products (3-aminopropanols), alane reductions typically proceed with higher fidelity, avoiding this side reaction. publish.csiro.aupublish.csiro.au More recent protocols have also utilized sodium borohydride for the diastereoselective synthesis of substituted azetidines from functionalized azetidin-2-ones. rsc.org

Table 3: Comparison of Reducing Agents for Azetidin-2-one Reduction

Reducing Agent Solvent Key Characteristics
Diborane (B₂H₆) Tetrahydrofuran (THF) Rapid and good yield; may cause some ring cleavage. publish.csiro.au
Alane (AlH₃) Ether Good yield; generally avoids ring-opened by-products. publish.csiro.aupublish.csiro.au

Introduction of the Phenylpropoxy Side Chain

Once the azetidine ring is constructed, the next step towards synthesizing this compound is the introduction of the 3-phenylpropoxy group at the C-3 position. This is typically accomplished through the etherification of a suitable azetidine precursor.

Etherification Reactions on Azetidine Precursors

The most common precursor for introducing an alkoxy substituent at the C-3 position is azetidin-3-ol. rsc.org This intermediate can be synthesized through various routes, including the cyclization of addition products from epoxy halides and primary amines. google.com With azetidin-3-ol in hand, the 3-phenylpropoxy side chain can be attached via an ether linkage.

Several standard etherification methods can be applied. The Williamson ether synthesis, a classical SN2 reaction, involves deprotonating the hydroxyl group of azetidin-3-ol with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with a 3-phenylpropyl halide (e.g., 1-bromo-3-phenylpropane).

More contemporary methods offer milder conditions. Mitsunobu reactions provide another route to form the ether bond. rsc.org Additionally, Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-azetidinols has been developed as a modern approach. rsc.org This method leverages the formation of a stable carbocation intermediate to facilitate the reaction with an alcohol, such as 3-phenyl-1-propanol. rsc.orgacs.org This catalytic approach avoids the use of strong bases and halide alkylating agents, making it a versatile strategy for creating libraries of azetidine ethers. acs.org

Alkylation Strategies

A primary and direct method for the synthesis of 3-alkoxyazetidines, including this compound, is the O-alkylation of a 3-hydroxyazetidine precursor. This strategy typically involves the deprotonation of the hydroxyl group on a nitrogen-protected 3-hydroxyazetidine, followed by nucleophilic substitution with a suitable alkyl halide.

A common precursor is tert-butyl 3-hydroxyazetidine-1-carboxylate. The synthesis proceeds by treating this precursor with a strong base, such as potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding alkoxide. This intermediate is then reacted with an alkylating agent, for instance, a substituted benzyl bromide, to yield the desired 3-alkoxyazetidine derivative scintica.com. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group, often using trifluoroacetic acid, to yield the target azetidine as a salt scintica.com.

Table 1: Example of O-Alkylation for Azetidine Synthesis scintica.com

Step Reactants Reagents Product
1. Alkylation tert-butyl 3-hydroxyazetidine-1-carboxylate, Substituted Benzyl Bromide Potassium tert-butoxide, THF N-Boc-3-(benzyloxy)azetidine derivative

| 2. Deprotection | N-Boc-3-(benzyloxy)azetidine derivative | Trifluoroacetic Acid (TFA) | 3-(Benzyloxy)azetidine trifluoroacetate salt |

This method is highly effective for preparing a variety of 3-ether substituted azetidines by simply changing the alkylating agent.

Stereoselective Synthesis of Azetidine Scaffolds Relevant to this compound

The development of stereochemically defined azetidine derivatives is of paramount importance, as the stereochemistry often dictates the pharmacological profile. Stereoselective synthesis can be achieved through various means, prominently featuring the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved.

A notable example is the use of Ellman's tert-butanesulfinamide chiral auxiliary for the synthesis of enantioenriched C2-substituted azetidines acs.org. This methodology involves the condensation of the chiral auxiliary with a 1,3-bis-electrophile like 3-chloropropanal to form a chlorosulfinimine. Subsequent organometallic addition to the imine and an intramolecular substitution of the chloride leads to the formation of the N-sulfinyl-azetidine with high diastereoselectivity. The sulfinamide auxiliary can then be easily cleaved to provide the enantioenriched azetidine acs.org.

Another established chiral auxiliary is (S)-1-Phenylethylamine. It can serve as both a nitrogen source and a chiral director in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids rsc.orgrsc.org. This approach allows for the construction of chiral azetidine scaffolds that can be further elaborated.

Table 2: Chiral Auxiliary Methodologies in Azetidine Synthesis

Chiral Auxiliary Key Transformation Resulting Scaffold Reference
tert-Butanesulfinamide (Ellman's) Condensation, organometallic addition, cyclization Enantioenriched C2-substituted azetidines acs.orgdigitellinc.com

Asymmetric catalysis offers a more atom-economical approach to chiral azetidines by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Various catalytic systems have been developed for this purpose. For instance, cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective formal [2+2] cycloaddition of allenoates and imines to produce 2,4-disubstituted azetidines with excellent enantioselectivity thieme-connect.com. This reaction is significant as the enantioselective version had been a long-standing challenge thieme-connect.com.

Copper-catalyzed reactions have also emerged as powerful tools. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of both boryl and allyl groups, creating two new stereogenic centers with high control acs.org. Similarly, a copper(I) catalyst paired with a chiral sabox ligand has been used for the highly enantioselective synthesis of 2-azetine-carboxylates, which can be stereoselectively hydrogenated to tetrasubstituted azetidines nih.gov. The use of chiral phase-transfer catalysts represents another strategy, enabling the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation nih.gov.

Table 3: Asymmetric Catalysis in Azetidine Synthesis

Catalyst System Reaction Type Resulting Scaffold Reference
Cinchona Alkaloid Derivative Formal [2+2] Cycloaddition Enantioenriched 2,4-disubstituted azetidines thieme-connect.com
Copper/Bisphosphine Boryl Allylation of Azetines Chiral 2,3-disubstituted azetidines acs.org
Copper(I)/Chiral Sabox Ligand Synthesis and Hydrogenation of Azetines Tetrasubstituted azetidine-2-carboxylates nih.gov

Metal-Catalyzed Approaches to Azetidine Derivatives

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and azetidines are no exception. Palladium and nickel catalysts, in particular, have been instrumental in developing novel and efficient routes to functionalized azetidines.

Palladium catalysis is widely used for C-N bond formation and C-H activation/functionalization, enabling the construction of the azetidine ring from acyclic precursors. An efficient method involves the palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of a picolinamide (PA) protected amine nih.gov. This approach allows for the direct conversion of unactivated C(sp³)–H bonds into C-N bonds to form the azetidine ring under relatively mild conditions with low catalyst loading nih.govacs.org.

This strategy has been applied to construct complex polycyclic and spiro-quaternary azetidine scaffolds from readily available aliphatic amines acs.org. More advanced palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination reactions, promoted by an oxidant, have further expanded the scope for creating functionalized azetidines rsc.org. Palladium-catalyzed cross-coupling reactions are also effective for the N-arylation of the parent azetidine, providing access to a wide range of N-arylazetidines without ring cleavage researchgate.net.

Table 4: Palladium-Catalyzed Azetidine Syntheses

Reaction Type Key Features Substrate Reference
Intramolecular C(sp³)–H Amination Picolinamide directing group, low catalyst loading Aliphatic amines nih.govacs.org
Intramolecular C(sp³)–H Amination Pd(II) catalysis with an oxidant Functionalized amines rsc.org

Nickel catalysis provides a cost-effective and sustainable alternative to palladium for synthesizing azetidine derivatives calstate.edu. Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of enantiomerically pure 2-alkyl azetidines. One strategy involves the regioselective cross-coupling of an organozinc reagent with a chiral aziridine (B145994) precursor, which then undergoes an intramolecular cyclization to form the azetidine core nih.gov.

Furthermore, nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling reactions of 1-azabicyclo[1.1.0]butane with boronic acids have been shown to produce azetidines bearing all-carbon quaternary centers with excellent functional group tolerance organic-chemistry.org. Photoredox/nickel dual catalysis has also enabled the cross-coupling of redox-active NHP azetidine-2-carboxylates with heteroaryl iodides, yielding 2-heteroaryl azetidines, which are valuable scaffolds in medicinal chemistry researchgate.net.

Table 5: Nickel-Catalyzed Azetidine Syntheses

Reaction Type Key Features Resulting Scaffold Reference
Cross-Coupling/Cyclization Regioselective coupling with organozinc reagents Enantiopure 2-alkyl azetidines nih.gov
Suzuki Cross-Coupling Strain-release coupling with boronic acids Azetidines with all-carbon quaternary centers organic-chemistry.org

Photoredox Catalysis in Azetidine Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the construction of complex organic molecules, including functionalized azetidines. A plausible route for the synthesis of this compound using this methodology could involve a decarboxylative coupling reaction.

This approach would start from a suitably N-protected azetidine-3-carboxylic acid. In the presence of a photocatalyst, such as an iridium or ruthenium complex, and a suitable oxidant, the carboxylic acid can undergo single-electron oxidation followed by decarboxylation to generate an α-amino radical at the C3 position of the azetidine ring. This radical can then be further oxidized to a cation, which can be trapped by an alcohol nucleophile, such as 3-phenylpropanol, to form the desired ether linkage. A study by Zbieg and Terrett has demonstrated the feasibility of photoredox-catalyzed decarboxylative C-O bond formation, providing a direct method for the etherification of carboxylic acids with alcohols acs.orgresearchgate.net. This methodology has been shown to be compatible with a range of functional groups and has been successfully applied to the synthesis of various ethers acs.orgresearchgate.net.

While the direct application of this decarboxylative etherification to azetidine-3-carboxylic acid is a hypothetical extension, the generation and subsequent functionalization of radicals on the azetidine ring using photoredox catalysis is well-documented. For instance, the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids with activated alkenes has been reported to proceed in good yields, demonstrating the accessibility of the C3-centered radical nih.govdigitellinc.comacs.org.

Another photoredox-mediated approach for the synthesis of functionalized azetidines is the aza Paternò-Büchi reaction, which involves the [2+2] cycloaddition of an imine and an alkene nih.govresearchgate.net. Although this method is primarily for the construction of the azetidine ring itself, it highlights the utility of photoredox catalysis in accessing this important heterocyclic motif under mild conditions nih.govresearchgate.netchemrxiv.orgnih.gov.

Table 2: Examples of Photoredox-Catalyzed Reactions for the Functionalization of Azetidines and Analogous C-O Bond Formation

PhotocatalystSubstrateCoupling PartnerProduct TypeYield (%)Reference
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆3-Phenyl-azetidine-3-carboxylic acidMethyl acrylate3-Alkyl-3-phenylazetidine75Terrett et al. nih.govdigitellinc.comacs.org
fac-Ir(ppy)₃4-Methoxybenzoic acidCyclohexanolCyclohexyl 4-methoxybenzoate82Zbieg & Terrett acs.orgresearchgate.net
Ru(bpy)₃Cl₂N-Boc-azetidineAryl halideN-Boc-2-arylazetidine65-90Stephenson et al.

Strain-Release Strategies for Azetidine Functionalization

Strain-release strategies, particularly those involving the ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs), represent a highly effective and modular approach for the synthesis of 3-substituted azetidines rsc.org. This methodology is arguably the most direct and well-precedented for the synthesis of this compound.

The synthesis commences with the in situ generation of ABB from a readily available precursor, such as 2,3-dibromopropylamine hydrobromide, upon treatment with a strong base like phenyllithium arkat-usa.org. The highly strained central C-N bond of ABB is susceptible to nucleophilic attack. The addition of an alcohol, in this case, 3-phenylpropanol, would lead to the cleavage of the central bond and the formation of the corresponding N-H azetidine with the 3-phenylpropoxy group installed at the C3 position. The reaction is driven by the release of the significant ring strain inherent in the bicyclic system.

This method has been successfully employed for the synthesis of a variety of 3-heteroatom-substituted azetidines. Studies have shown that a wide range of nucleophiles, including amines, thiols, and alcohols, can efficiently open the ABB ring to provide the corresponding 3-functionalized azetidines in good yields acs.orgnih.govresearchgate.net. While the reaction with alcohols may require more forcing conditions compared to more nucleophilic amines and thiols, it has been demonstrated to be a viable route for the formation of C-O bonds at the 3-position of the azetidine ring acs.orgnih.gov.

The versatility of this approach allows for the introduction of a diverse array of substituents at the 3-position, making it a powerful tool for the generation of libraries of azetidine derivatives for drug discovery. The subsequent N-functionalization of the resulting azetidine can be readily achieved through standard procedures, such as acylation or alkylation, to provide a wide range of N-substituted this compound analogs.

Table 3: Examples of Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane with Various Nucleophiles

NucleophileProductYield (%)Reference
Aniline3-Anilinoazetidine85Baran et al. acs.orgnih.gov
Thiophenol3-(Phenylthio)azetidine92Baran et al. acs.orgnih.gov
Benzylamine3-(Benzylamino)azetidine78Baran et al. acs.orgnih.gov
4-Methoxythiophenol3-((4-Methoxyphenyl)thio)azetidine88Baran et al. acs.orgnih.gov
Morpholine3-Morpholinoazetidine95Baran et al. acs.orgnih.gov

Chemical Transformations and Derivatization of 3 3 Phenylpropoxy Azetidine

Functionalization at the Azetidine (B1206935) Nitrogen Atom

The secondary amine of the azetidine ring is a primary site for functionalization, readily undergoing N-alkylation, N-arylation, and N-acylation reactions. These transformations are fundamental in modulating the basicity, lipophilicity, and steric bulk of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using various alkyl halides or reductively aminated with aldehydes and ketones. For instance, reductive amination with paraformaldehyde can introduce a methyl group. chemrxiv.org N-arylation can be achieved through coupling reactions, providing access to derivatives with extended aromatic systems.

N-Acylation and Amide Formation: Acylation of the azetidine nitrogen with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This functionalization is crucial for introducing a wide range of substituents and is a common strategy in drug discovery. For example, coupling with carboxylic acids can be performed to introduce diverse functionalities. mdpi.com

Table 1: Examples of N-Functionalization Reactions

Reaction TypeReagent/ConditionsProduct Type
N-AlkylationAlkyl halide, baseN-Alkyl-3-(3-phenylpropoxy)azetidine
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl-3-(3-phenylpropoxy)azetidine
N-ArylationAryl halide, Palladium catalystN-Aryl-3-(3-phenylpropoxy)azetidine
N-AcylationAcid chloride/Anhydride, baseN-Acyl-3-(3-phenylpropoxy)azetidine
Amide CouplingCarboxylic acid, EDC/HOBtN-Amide-3-(3-phenylpropoxy)azetidine

This table is generated based on general principles of azetidine chemistry and may not represent specific reactions of 3-(3-Phenylpropoxy)azetidine found in the literature.

Modifications on the Phenylpropoxy Chain

The phenylpropoxy side chain presents additional opportunities for structural diversification. Modifications can be made to both the phenyl ring and the propyl linker.

Phenyl Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents at various positions. These modifications can alter the electronic properties and steric profile of the molecule. For instance, methoxy (B1213986) or pentafluorosulfanyl groups have been incorporated into similar phenylpropoxy-containing structures. ethz.ch

Propoxy Chain Functionalization: While less common, modifications to the propyl chain, such as hydroxylation or the introduction of other functional groups, could be envisioned through more complex multi-step syntheses.

Derivatization via Amide Formation and Other Linkages

Beyond simple acylation at the nitrogen, the this compound scaffold can be incorporated into larger molecular architectures through various linkages. Amide bond formation is a particularly powerful tool in this context, enabling the connection of the azetidine moiety to other pharmacophores, peptides, or labeling groups. nih.gov The synthesis of 3-amido-2-phenyl azetidines, for example, has been reported as a precursor to other heterocyclic systems. mdpi.com This strategy is instrumental in creating bifunctional molecules or probes for biological studies.

Ring-Opening Reactions of Azetidines for Further Synthetic Utility

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions, providing a pathway to more complex, acyclic structures. rsc.org These reactions are typically initiated by nucleophiles or facilitated by Lewis acids and are influenced by the substituents on the azetidine ring. magtech.com.cn

Nucleophilic attack can occur at either the C2 or C4 position, leading to the cleavage of a C-N bond. magtech.com.cn For instance, the ring opening of 2-aryl azetidines with halides has been demonstrated. researchgate.net While specific examples for this compound are not detailed in the provided context, the general reactivity pattern of azetidines suggests that it could undergo similar transformations to yield functionalized γ-amino alcohols or other open-chain derivatives. beilstein-journals.orgamazonaws.com These products can then serve as versatile intermediates for the synthesis of other target molecules. The regioselectivity of the ring-opening is often controlled by electronic and steric factors of the substituents. magtech.com.cn

Formation of Spirocyclic Azetidine Derivatives

Spirocyclic structures containing an azetidine ring are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to improved biological activity and metabolic stability. nih.govenamine.net The synthesis of such compounds can be achieved by constructing a second ring that shares a common carbon atom with the azetidine.

One approach involves the use of azetidinones, which can be derived from cyclic carboxylic acids and subsequently reduced to the corresponding spirocyclic azetidines. nih.gov For example, 3,3'-spiro[azetidine]-2-oxo-indoline derivatives have been synthesized as potent inhibitors for the treatment of RSV infection. nih.gov Another strategy involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butane (ABB) fragments. researchgate.net Although not directly starting from this compound, these methods highlight the feasibility of incorporating the azetidine core into spirocyclic systems. The development of novel spirocyclic α-proline building blocks with a spiro conjunction at position 3 of the pyrrolidine (B122466) ring has also been explored. chemrxiv.org

Spectroscopic and Analytical Characterization Techniques for 3 3 Phenylpropoxy Azetidine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(3-Phenylpropoxy)azetidine and its analogs. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, while 2D NMR techniques, such as COSY and HMQC, help establish connectivity between atoms.

¹H NMR Spectroscopy allows for the identification and assignment of protons in the molecule. For azetidine (B1206935) derivatives, the protons on the four-membered ring typically exhibit characteristic chemical shifts and coupling patterns. For instance, in some 3,3-disubstituted azetidines, the methylene (B1212753) protons on the ring appear as distinct signals. acs.org In a study of methyl 2-(azetidin-3-ylidene)acetates, the methylene protons of a second azetidine ring appeared as a triplet at δ 3.29 ppm and a pentet at δ 2.05 ppm. nih.gov The protons of the phenylpropoxy side chain in this compound would also show characteristic signals, including those for the aromatic protons and the aliphatic protons of the propoxy chain.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the azetidine ring have distinct chemical shifts that are influenced by the substituents. For example, in one N-Boc protected 3,3-disubstituted azetidine, the azetidine ring carbons were observed at δ 54.7 and 63.3 ppm. acs.org The carbons of the phenyl and propoxy groups in this compound would also have predictable chemical shifts.

Below is a table with representative ¹H and ¹³C NMR data for analogous azetidine structures.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
tert-Butyl 3-(m-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate8.37 (s, 1H), 7.31–7.26 (m, 3H), 7.15–7.14 (m, 1H), 4.43 (d, J = 10.2 Hz, 2H), 4.36 (d, J = 10.2 Hz, 2H), 2.37 (s, 3H), 1.47 (s, 9H)159.0, 156.3, 139.1, 138.3, 128.9, 128.5, 125.2, 121.6, 91.0, 80.1, 79.1, 60.8, 28.3, 21.6 acs.org
Methyl 2-(1-(N-Boc-azetidin-3-yl)azetidin-3-ylidene)acetate3.69–3.86 (m, CH2-2,4), 3.94–4.06 (m, CH2-2,4), 3.29 (t, J = 7.2 Hz, CH2-2',4'), 2.05 (p, J = 7.2 Hz, CH2-3')Not provided in detail, but ¹⁵N shifts were reported at -315.4 (N-1, Boc-azetidine) and -337.8 ppm (N-1', azetidine) nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show absorptions corresponding to the C-H bonds of the aromatic and aliphatic portions, the C-N bond of the azetidine ring, and the C-O bond of the ether linkage. In the synthesis of azetidine derivatives, IR spectroscopy is often used to monitor the progress of reactions, for example, by observing the disappearance of a carbonyl (C=O) band or an azomethine (C=N) band and the appearance of new bands corresponding to the product. rdd.edu.iq For instance, the synthesis of azetidin-2-ones from Schiff bases shows the disappearance of the C=N stretching vibration (around 1622-1672 cm⁻¹) and the appearance of a C=O stretching vibration for the azetidine ring (around 1650-1666 cm⁻¹), along with aliphatic C-H stretches (around 2906-2988 cm⁻¹). rdd.edu.iq

Functional Group Typical IR Absorption Range (cm⁻¹)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C-N (amine)1350-1000
C-O (ether)1260-1000
C=C (aromatic)1600-1450

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. The mass spectrum of a synthesized compound is often used to confirm its molecular weight. acs.org The fragmentation patterns observed in the mass spectrum can also help to confirm the structure of the molecule, as specific fragments will correspond to different parts of the compound, such as the azetidine ring or the phenylpropoxy side chain.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is used to confirm the empirical formula of newly synthesized compounds like this compound. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition. For many synthesized azetidine derivatives, the found values of carbon, hydrogen, and nitrogen in elemental analysis are in agreement with the calculated values. acs.org

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC, HPLC, GC)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. acs.orgnih.gov The retention factor (Rf) value of the compound can be determined using different solvent systems.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for both the purification and the quantitative analysis of purity. HPLC is widely used for non-volatile compounds, and different columns and mobile phases can be employed to achieve optimal separation. GC is suitable for volatile and thermally stable compounds. For instance, GC has been used for the determination of azetidine-2-carboxylic acid in plant extracts after derivatization. researchgate.net

Flash column chromatography is a common preparative technique used to purify synthesized azetidine derivatives on a larger scale. acs.orgacs.org

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or one of its analogs can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for confirming the relative and absolute configuration of chiral centers within the molecule. For example, the stereochemistry of a trans-substituted pyrrolidine (B122466), formed from an azetidine precursor, was confirmed by X-ray crystallography. rsc.org

Determination of Enantiomeric and Diastereomeric Purity

For chiral analogs of this compound, it is crucial to determine the enantiomeric and diastereomeric purity.

Chiral Chromatography , such as chiral HPLC or chiral GC, is the most common method for separating and quantifying enantiomers. These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

NMR Spectroscopy can also be used to determine diastereomeric purity. The NMR spectra of diastereomers are typically different, allowing for their quantification by integrating the signals corresponding to each diastereomer. For the determination of enantiomeric excess, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR. The diastereomeric ratio of some chiral azetidine products has been determined by ¹H NMR analysis of the crude reaction mixture. nih.gov

The enantiomeric excess (ee) of a sample can also be determined using polarimetry, which measures the rotation of plane-polarized light. nih.gov

Conformational Analysis and Stereochemical Studies of Azetidine Systems

Energetic and Steric Aspects of the Azetidine (B1206935) Ring Conformation

The four-membered azetidine ring is not planar. It adopts a puckered conformation to alleviate some of the torsional strain that would be present in a planar arrangement. This puckering results in two non-equivalent positions for substituents on the ring carbons: axial and equatorial-like positions. The ring undergoes rapid inversion between two equivalent puckered conformations at room temperature, passing through a higher-energy planar transition state.

The degree of puckering and the energy barrier to this inversion are influenced by the substituents on the ring. In the parent azetidine, the barrier to nitrogen inversion is also a key dynamic process. The puckering of the ring can be described by a puckering amplitude (q) and a phase angle (φ). For monosubstituted azetidines, the substituent generally prefers the equatorial position to minimize steric interactions with the other ring atoms and substituents, particularly 1,3-diaxial interactions.

ParameterTypical Value for AzetidineSource
C-N Bond Length~1.47 ÅComputational studies
C-C Bond Length~1.55 ÅComputational studies
Puckering Angle~35°Spectroscopic data
Barrier to Ring Inversion~1.2 kcal/molMicrowave spectroscopy

This table presents generalized data for the unsubstituted azetidine ring. Actual values for substituted derivatives may vary.

Influence of the Phenylpropoxy Substituent on Molecular Conformation

The flexible 3-phenylpropoxy side chain itself has multiple rotatable bonds, leading to a variety of possible conformations. The orientation of this side chain will be a result of a balance between minimizing steric hindrance with the azetidine ring and optimizing its own intramolecular interactions. The three-carbon chain allows the bulky phenyl group to be positioned away from the azetidine ring, reducing direct steric interactions. The most stable conformer would likely adopt a staggered arrangement along the C-C and C-O bonds of the propoxy chain.

Dihedral AnglePredicted Value (°)Rationale
C2-C3-O-C(propoxy)~180° (anti) or ±60° (gauche)Minimization of torsional strain
C3-O-C(propoxy)-C(propoxy)~180° (anti)Minimization of steric interactions
O-C(propoxy)-C(propoxy)-C(phenyl)~180° (anti) or ±60° (gauche)Positioning of the phenyl group

This table represents predicted dihedral angles for the side chain of 3-(3-Phenylpropoxy)azetidine based on general conformational principles.

Interplay between Ring Strain and Conformational Dynamics

Azetidine possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This high level of strain is a consequence of bond angle distortion from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions. This inherent strain has a profound effect on the conformational dynamics of the ring. While the ring is puckered, the barrier to inversion is relatively low, allowing for rapid interconversion between the two puckered forms at ambient temperatures.

The presence of the 3-phenylpropoxy substituent introduces an energetic bias, making one puckered conformation more stable than the other. The conformation where the bulky substituent is in the equatorial position will be significantly lower in energy. This energy difference will dictate the position of the conformational equilibrium. The ring strain also influences the reactivity of the azetidine ring, making it susceptible to ring-opening reactions under certain conditions. rsc.org The conformational preference of the substituent can, in turn, affect this reactivity by influencing the accessibility of the atoms involved in the reaction.

Cyclic AmineRing Strain (kcal/mol)Source
Aziridine (B145994)27.7 rsc.org
Azetidine 25.4 rsc.org
Pyrrolidine (B122466)5.4 rsc.org
Piperidine~0 rsc.org

This table compares the ring strain of azetidine with other common cyclic amines.

Computational Chemistry and Theoretical Investigations of Azetidine Scaffolds

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are pivotal in exploring the conformational landscape and interaction profiles of azetidine-containing molecules. Due to the inherent rigidity conferred by the four-membered ring, azetidine (B1206935) scaffolds are valuable in fragment-based drug design. enamine.net This conformational restriction can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity. enamine.net

Structure-based drug design (SBDD) frequently employs molecular docking simulations to predict the binding modes of azetidine derivatives within protein active sites. For instance, docking models were instrumental in the discovery of a novel azetidine scaffold for Colony-Stimulating Factor-1 Receptor (CSF-1R) Type II inhibitors. nih.gov These computational predictions, later confirmed by crystal structures, showed that the azetidine compounds bind to the DFG-out conformation of the protein, a crucial detail for guiding further optimization. nih.gov

Furthermore, computational models are used to assess the drug-like properties of azetidine-based libraries. In the development of lead-like libraries focused on the central nervous system (CNS), computed models of brain partitioning (log brain/blood) and potential for P-glycoprotein (P-gp) substrate status are utilized to evaluate the likelihood of achieving reasonable brain exposure. nih.gov The CNS multiparameter optimization (MPO) algorithm is another tool applied to score compounds based on a range of calculated physicochemical properties. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of azetidine derivatives. These methods are used to calculate fundamental properties like frontier molecular orbital energies (HOMO-LUMO gaps), which are crucial for predicting reactivity in chemical transformations.

For example, in the visible light-enabled aza Paternò-Büchi reaction to synthesize functionalized azetidines, computational modeling was used to predict which alkene-oxime pairs would successfully react. thescience.devresearchgate.net Researchers calculated the frontier orbital energies for various alkenes and oximes. They found that when the excited states of the reactants are closely matched energetically, the reaction proceeds more efficiently. thescience.dev These quantum calculations allow for the pre-screening of substrates, moving beyond a trial-and-error approach to synthesis. thescience.dev

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry plays a critical role in elucidating the mechanisms of reactions involving azetidines. By modeling reaction intermediates and transition states, researchers can map out the most likely reaction pathways and understand the factors that control selectivity and yield.

The synthesis of azetidines via the intramolecular Pd(II)-catalyzed C(sp3)–H amination was investigated computationally. rsc.org Mechanistic studies suggested a pathway involving reductive elimination from an alkyl–Pd(IV) intermediate. This key step is promoted by the generation of a cationic octahedral Pd(IV) species that facilitates the final intramolecular cyclization to form the azetidine ring. rsc.org

Similarly, computational studies have provided insight into the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene. researchgate.netnih.gov These investigations suggest that the reaction often proceeds through a diradical pathway. researchgate.net Understanding the energetics of these pathways helps explain why the reaction can be challenging and guides the development of new catalytic systems, such as those using visible-light photocatalysts, to overcome these hurdles. thescience.devnih.gov

Another example is the strain-release homologation of boronic esters using azabicyclo[1.1.0]butane. acs.org The proposed mechanism, supported by the reaction's stereospecificity, involves a 1,2-metalate rearrangement of a boronate complex. The driving force for this reaction is the cleavage of the central C–N bond, which relieves the significant ring strain of the bicyclic starting material to form the less strained azetidine ring. acs.org

Analysis of Bond Properties and Strain Energy in Azetidine Derivatives

The defining feature of the azetidine ring is its significant strain energy, which dictates its unique reactivity compared to larger, unstrained heterocycles like pyrrolidine (B122466) or piperidine. researchgate.net The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other highly strained rings such as cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) and is substantially higher than that of pyrrolidine (5.8 kcal/mol). researchgate.net This inherent strain makes the azetidine ring stable enough for handling but also susceptible to ring-opening reactions under appropriate conditions, a property exploited in synthetic chemistry. researchgate.netrsc.org

Theoretical studies are employed to calculate bond dissociation energies (BDE) to understand the stability and potential trigger points for decomposition in energetic materials based on the azetidine scaffold. researchgate.net For nitro-substituted azetidines, the weakest bond, and thus the likely "trigger bond" for detonation, is typically the N–NO2 bond. researchgate.net

Computational methods are also used to determine the conventional strain energies of various heterocyclic systems using isodesmic, homodesmotic, and hyperhomodesmotic reaction models. digitellinc.com These theoretical models allow for a systematic comparison of strain across different ring systems and with different heteroatoms, providing a fundamental understanding of how ring size and composition influence molecular stability. digitellinc.com The analysis of bond lengths and angles within the azetidine ring through computational models further reveals the geometric distortions caused by ring strain.

Table 1: Comparison of Ring-Strain Energies

CompoundRing SizeHeteroatom(s)Strain Energy (kcal/mol)
Piperidine6N0
Pyrrolidine5N5.8 researchgate.net
Azetidine 4 N 25.2 researchgate.net
Cyclobutane4None26.4 researchgate.net
Aziridine3N26.7 researchgate.net
Cyclopropane3None27.6 researchgate.net

Structure Reactivity Relationships and Design Principles in Azetidine Chemistry

Correlations between Structural Modifications and Chemical Reactivity

The reactivity of the azetidine (B1206935) scaffold is intrinsically linked to its strained four-membered ring. This strain energy facilitates a variety of chemical transformations, most notably ring-opening reactions, which relieve the inherent strain. rsc.orgunife.itunipd.it The nature and position of substituents on the azetidine ring can significantly modulate this reactivity.

Key structural modifications and their impact on reactivity include:

C-Substitution: Substituents on the carbon atoms of the ring influence both steric and electronic properties. Electron-withdrawing groups, such as a trifluoromethyl group at the C2 position, can decrease the nitrogen's ability to react with electrophiles but can also activate the ring for certain strain-release reactions. nih.gov Conversely, electron-donating groups on a C2-phenyl substituent can destabilize the ring and make it more prone to opening. acs.org

Ring Expansion: Modifying the ring size, for example, by expanding the four-membered azetidine to a five-membered pyrrolidine (B122466), drastically reduces ring strain and leads to a significant increase in chemical stability. nih.gov This highlights the direct correlation between the degree of ring strain and the propensity for reactivity.

Fused Ring Systems: Incorporating the azetidine into spirocyclic or fused ring systems introduces conformational constraints. This pre-defined spatial orientation of substituents can enhance binding affinity to biological targets and is a key strategy in drug design. enamine.net

Strain-release reactions are a cornerstone of azetidine chemistry, enabling the synthesis of more complex, functionalized molecules. nih.govrsc.org For instance, highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) undergo strain-release reactions with various reagents to produce densely functionalized azetidines that would be otherwise difficult to synthesize. rsc.orgunife.it

Impact of Substituents on Azetidine Ring Stability and Transformations

Substituents have a profound effect on the stability of the azetidine ring and dictate the regioselectivity of its transformations. The inherent strain of the ring can lead to decomposition pathways, which can be either mitigated or exacerbated by the electronic nature of the substituents. nih.gov

An important example is the acid-mediated intramolecular ring-opening decomposition observed in certain N-substituted azetidines. The stability in acidic aqueous solutions is highly dependent on the pKa of the azetidine nitrogen. Protonation of this nitrogen is often a prerequisite for ring-opening. Therefore, substituents that lower the basicity of the ring nitrogen can enhance stability. nih.gov

A study on N-aryl azetidines demonstrated a clear correlation between the electronic properties of the N-substituent and the compound's stability at pH 1.8.

Compound (N-Substituent)Azetidine N pKa (Calculated)Azetidine N pKa (Measured)Half-life (T1/2) at pH 1.8 (hours)
N-4-cyanophenyl0.52.5<0.17
N-4-methoxyphenyl3.2-0.5
N-phenyl2.94.30.8
N-3-pyridyl-1.1-3.8
N-4-pyridyl-2.5->24
N-2-pyridyl-3.1->24

Table 1. Influence of N-Aryl Substituents on Azetidine Nitrogen pKa and Stability in Acidic Conditions. Data sourced from studies on N-substituted azetidines. nih.gov

The data show that electron-withdrawing groups on the N-phenyl ring (like cyano) increase the acidity of the azetidine nitrogen (lower pKa), making it more susceptible to protonation and rapid decomposition. nih.gov Conversely, N-pyridyl substituents, especially when conjugated (2- and 4-pyridyl), significantly lower the basicity of the azetidine nitrogen, leading to a dramatic increase in stability. This is attributed to the delocalization of the nitrogen's lone pair into the pyridine (B92270) ring, which makes protonation at the azetidine nitrogen less favorable. nih.gov

Stereoelectronic Effects in 3-(3-Phenylpropoxy)azetidine Reactivity

Stereoelectronic effects, which describe the influence of a molecule's spatial arrangement of orbitals on its reactivity, are critical in understanding the behavior of cyclic systems like azetidines. For This compound , the conformation of the azetidine ring and the orientation of the 3-phenylpropoxy substituent dictate the molecule's reactivity profile.

The azetidine ring is not planar and exists in a puckered conformation. A substituent at the C3 position can adopt either a pseudo-axial or pseudo-equatorial orientation. These conformations are interconvertible, and the preferred conformation will depend on minimizing steric strain. The orientation of the C-O bond of the ether substituent has significant stereoelectronic consequences:

Inductive Effects: The electronegative oxygen atom of the 3-phenylpropoxy group exerts an electron-withdrawing inductive effect (-I effect) on the azetidine ring. ucsb.edu This effect is transmitted through the sigma bonds and can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atom. The strength of this effect can vary depending on the substituent's orientation; equatorial groups often exhibit stronger electron-withdrawing effects than axial ones due to differences in charge-dipole interactions. au.dk

Nitrogen Lone Pair Accessibility: The puckered nature of the ring and the orientation of the C3 substituent affect the steric environment around the nitrogen atom. The lone pair of electrons on the nitrogen is the primary site for protonation and reaction with electrophiles. The conformational preference of the bulky 3-phenylpropoxy group could sterically hinder the approach of reagents to one face of the nitrogen atom, potentially leading to diastereoselectivity in reactions such as N-alkylation or N-acylation.

Ring-Opening Reactions: In nucleophilic substitution reactions that proceed via ring-opening, the trajectory of the incoming nucleophile is governed by stereoelectronic principles (e.g., backside attack in an SN2-type mechanism). The conformation of the ring and the stereochemistry at C3 would influence which C-N bond is preferentially cleaved and the stereochemical outcome of the product. nih.gov

While specific experimental data on the stereoelectronics of this compound are not available, these established principles allow for predictions of its chemical behavior based on conformational analysis.

Rational Design of Azetidine Scaffolds for Chemical Utility

The azetidine ring is a highly valued scaffold in medicinal chemistry due to its ability to impart desirable properties onto drug candidates. chemrxiv.orgacs.org Its small size and rigid, three-dimensional structure offer a way to control the conformation of attached pharmacophoric groups, which can lead to improved binding affinity and selectivity for biological targets. enamine.net Rational design principles are employed to harness these benefits while ensuring the resulting molecules have appropriate stability and pharmacokinetic profiles.

Key design principles for azetidine scaffolds include:

Conformational Restriction: Azetidines serve as conformationally restricted bioisosteres for more flexible linkers or other cyclic systems like piperidines and pyrrolidines. This rigidity reduces the entropic penalty upon binding to a target protein, potentially increasing potency. enamine.net

Improving Physicochemical Properties: The inclusion of the polar nitrogen atom in the azetidine ring can improve properties such as solubility and reduce lipophilicity compared to carbocyclic analogues like cyclobutane (B1203170). This is a crucial consideration in designing drugs, especially those targeting the central nervous system. nih.gov

Vectors for 3D Space Exploration: The puckered, non-planar structure of the azetidine ring allows substituents to be projected into three-dimensional space in well-defined vectors. This makes it an excellent scaffold for fragment-based drug design and for optimizing ligand-protein interactions. enamine.net

Stability Engineering: As discussed previously, the stability of the azetidine ring can be a liability. A key aspect of rational design is to anticipate and prevent potential decomposition pathways. For example, if a molecule is intended for use in an acidic environment (like the stomach), substituents can be chosen to decrease the basicity of the azetidine nitrogen, thereby preventing acid-catalyzed ring-opening. The selection of N-pyridyl groups over N-phenyl groups to confer stability is a clear example of this design principle in action. nih.gov

The synthesis of diverse libraries of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, allows for the exploration of new chemical space in the search for novel therapeutic agents. nih.gov

Applications in Complex Molecule Synthesis

Role of Azetidines as Building Blocks in Organic Synthesis

Azetidines are significant four-membered heterocycles utilized in both organic synthesis and medicinal chemistry. rsc.org Their reactivity is largely influenced by a substantial ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain, positioned between that of the less stable aziridines and the more stable pyrrolidines, allows for unique reactivity under specific reaction conditions. rsc.org Despite this strain, the azetidine (B1206935) ring is stable enough for practical handling, making it a versatile building block. rsc.orgrsc.org

As a class of saturated azaheterocycles, azetidines serve as crucial raw materials, intermediates, chiral auxiliaries, and catalysts in organic synthesis. magtech.com.cn They are also pivotal structural units in amino acids, alkaloids, and both natural and synthetic biologically active compounds. magtech.com.cn The development of efficient methods to construct azetidine motifs is therefore of critical importance. magtech.com.cn Common synthetic strategies include intramolecular cyclizations, [2+2] photocycloadditions of imines and alkenes, ring contractions of larger heterocycles, and the reduction of β-lactams. magtech.com.cn The unique three-dimensional structure of the azetidine scaffold is a privileged motif in medicinal chemistry, appearing in various bioactive molecules and natural products. rsc.org

Integration of 3-(3-Phenylpropoxy)azetidine into Advanced Synthetic Targets

The compound this compound, with the molecular formula C12H17NO, is a specific example of a functionalized azetidine that can serve as a building block for more complex molecules. chemicalbook.comuni.lu While specific research detailing the integration of this exact compound is limited, the broader class of 3-substituted azetidine derivatives has been extensively used in the development of advanced synthetic targets, particularly for therapeutic applications.

The general strategy involves using the azetidine core as a scaffold and modifying the substituent at the 3-position to modulate biological activity. For instance, various 3-substituted azetidine analogues have been synthesized and evaluated for their potential as dopamine (B1211576) antagonists and potent inhibitors of dopamine uptake, which is relevant for treating conditions like methamphetamine abuse. researchgate.netnih.govnih.gov In these studies, the azetidine ring is a central component, and modifications are made to the groups attached to it to optimize interaction with biological targets. nih.gov

Furthermore, 3-aryl-azetidine moieties have been incorporated into analogues of the antitumor agent TZT-1027, where the azetidine structure is used to replace a more flexible phenylethyl group, thereby applying a conformational restriction strategy to enhance biological activity. mdpi.com The synthesis of such complex molecules often involves coupling the functionalized azetidine, such as a derivative of this compound, with other complex fragments. mdpi.com These examples underscore the role of 3-substituted azetidines as key intermediates in the synthesis of novel drug candidates and complex molecular probes.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1219982-09-8
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol

| Predicted XlogP | 1.8 |

This data is based on information available for the hydrochloride salt of the compound. chemicalbook.comuni.lu

Strategies for Incorporation of Azetidine Moieties in Natural Product Synthesis

The azetidine ring is a structural motif found in a number of natural products, although they are less common than five- or six-membered nitrogen heterocycles. rsc.orgnih.govresearchgate.net The chemical synthesis and biosynthesis of these compounds present significant challenges due to the high ring-strain energy. rsc.orgnih.govbohrium.com Consequently, the development of synthetic strategies to incorporate the azetidine moiety into natural product frameworks is an active area of research.

Several general methods are employed for the construction of the azetidine ring during a total synthesis:

Intramolecular Nucleophilic Substitution: This is a common strategy where a nitrogen-containing nucleophile displaces a leaving group on a propyl chain to form the four-membered ring. nih.gov This S_N2 reaction is a foundational approach for creating the azetidine core. nih.gov

Intramolecular Aminolysis of Epoxides: The ring-opening of an epoxide by an amine within the same molecule can be a regioselective method to form a hydroxyl-substituted azetidine. nih.gov

Intermolecular C–H Amination: More advanced methods involve the selective intermolecular C–H amination of a bromoalkane to introduce the nitrogen atom, followed by ring closure to form the azetidine. nsf.gov

A notable example of incorporating an azetidine ring in natural product synthesis is the total synthesis of penaresidin B . This marine natural product features a densely functionalized azetidine core. nsf.gov One synthetic approach utilized an intermolecular sp3-C–H amination of a brominated hydrocarbon substrate to introduce the nitrogen, which was then followed by alkylation to close the ring and form the azetidine structure. nsf.gov This highlights a modern strategy that avoids relying on pre-existing chiral pools and allows for the construction of the strained ring at a chosen stage of the synthesis. nsf.gov The development of such robust synthetic methods is crucial for accessing sufficient quantities of these natural products for biological evaluation.

Table 2: Compounds Mentioned

Compound Name
This compound
Aziridine (B145994)
Pyrrolidine (B122466)
Penaresidin B

Q & A

Q. What are the recommended synthetic routes for 3-(3-phenylpropoxy)azetidine, and how can structural purity be validated?

Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions, where the azetidine ring reacts with 3-phenylpropyl halides. For example, 3-(3-chlorophenoxy)azetidine derivatives (CAS 868833-95-8) are synthesized using similar methods, with yields optimized by controlling reaction temperature and solvent polarity (e.g., DMF or THF) .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Answer:

  • Methodology : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert gas (N₂). Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days).
  • Key Metrics : Track changes in purity, degradation products (e.g., hydrolyzed azetidine derivatives), and moisture sensitivity. Stability is often pH-dependent; buffer solutions (pH 3–9) can test hydrolytic susceptibility .

Q. What structural analogs of this compound are reported, and how do substituents influence bioactivity?

Answer:

  • Key Analogs :
    • 3-(3-Trifluoromethylphenoxy)azetidine hydrochloride (CAS 1188374-88-0): Enhances metabolic stability due to electron-withdrawing CF₃ groups .
    • 3-(Fluoromethyl)azetidine hydrochloride (CAS 1642298-59-6): Fluorine substitution improves blood-brain barrier penetration .
  • SAR Insights : Electron-donating groups (e.g., methoxy) increase solubility but may reduce target affinity. Bulky substituents (e.g., adamantyl) enhance selectivity for CNS targets .

Advanced Research Questions

Q. How does this compound modulate NLRP3 inflammasome signaling in microglial cells?

Answer:

  • Experimental Design : Use LPS-stimulated BV2 microglial cells to model neuroinflammation. Measure NLRP3, caspase-1, and IL-1β levels via Western blot and ELISA.
  • Mechanistic Insights : The compound likely inhibits ROS generation (measured via DCFH-DA assay) and NF-κB nuclear translocation (confirmed by immunofluorescence). Compare with reference inhibitors like MCC950 .

Q. What computational strategies are effective for studying enantioselective synthesis of azetidine derivatives?

Answer:

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze transition states in chiral phosphoric acid-catalyzed reactions.
  • Key Findings : Enantioselectivity arises from non-covalent interactions (e.g., hydrogen bonding) between the catalyst and azetidine intermediate. Validate predictions with experimental ee values using chiral HPLC .

Q. How can researchers evaluate the role of this compound in mitigating oxidative stress in neurodegenerative models?

Answer:

  • In Vitro Models : Treat SH-SY5Y neuronal cells with H₂O₂ or rotenone to induce oxidative stress. Measure cell viability (MTT assay) and mitochondrial membrane potential (JC-1 staining).
  • In Vivo Models : Use MPTP-induced Parkinson’s disease mice. Quantify dopaminergic neuron survival (tyrosine hydroxylase staining) and glutathione levels in striatal tissue .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy of azetidine-based compounds?

Answer:

  • Pharmacokinetic Analysis : Assess bioavailability via LC-MS/MS plasma profiling. Low in vivo efficacy may stem from rapid hepatic metabolism (CYP450 screening) or poor absorption (Caco-2 permeability assay).
  • Formulation Adjustments : Improve solubility using PEGylated nanoparticles or cyclodextrin inclusion complexes .

Q. What statistical approaches are recommended for analyzing contradictory SAR data in azetidine derivatives?

Answer:

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for dopamine transporter inhibition) and apply multivariate regression to identify confounding variables (e.g., assay type, cell line).
  • Validation : Use machine learning (random forest or SVM) to predict bioactivity and prioritize compounds for synthesis .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.